molecular formula C20H26O7 B1246806 Gibberellin A13 CAS No. 2922-24-9

Gibberellin A13

Cat. No.: B1246806
CAS No.: 2922-24-9
M. Wt: 378.4 g/mol
InChI Key: UYRCHWLYXIQJKK-HMRRIYTKSA-N
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Description

Gibberellin A13 is a type of gibberellin, which are tetracyclic diterpenoid phytohormones essential for plant growth and development. Gibberellins are known for their role in promoting stem elongation, seed germination, and fruit and flower maturation. This compound, specifically, is a C20-gibberellin that is derived from gibberellin A12 through the oxidation of the 4a-methyl group to a carboxylic acid and the addition of a hydroxy group at the 2β-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gibberellin A13 can be synthesized through the oxidative decarboxylation of the C-10 carboxyl group using lead tetraacetate, followed by the formation of a C-4 to C-10 lactone . This process involves several steps, including the conversion of gibberellin A12 to this compound through specific enzymatic reactions.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of the fungus Gibberella fujikuroi, which naturally produces various gibberellins. The fermentation process is optimized to increase the yield of this compound, followed by extraction and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Gibberellin A13 undergoes several types of chemical reactions, including:

    Oxidation: Conversion of the 4a-methyl group to a carboxylic acid.

    Hydroxylation: Addition of a hydroxy group at the 2β-position.

    Lactonization: Formation of a lactone between the C-4 and C-10 positions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Gibberellin A13 is unique among gibberellins due to its specific structural modifications, such as the oxidation of the 4a-methyl group and the addition of a hydroxy group at the 2β-position . Similar compounds include:

This compound’s unique structural features and specific biological activities make it a valuable compound for scientific research and agricultural applications.

Properties

IUPAC Name

(1R,2S,3S,4S,5S,8R,9R,12R)-5-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O7/c1-9-7-19-8-10(9)3-4-11(19)20(17(26)27)6-5-12(21)18(2,16(24)25)14(20)13(19)15(22)23/h10-14,21H,1,3-8H2,2H3,(H,22,23)(H,24,25)(H,26,27)/t10-,11-,12+,13-,14-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRCHWLYXIQJKK-HMRRIYTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H](CC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201033931
Record name Gibberellin A13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2922-24-9
Record name Gibberellin A13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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